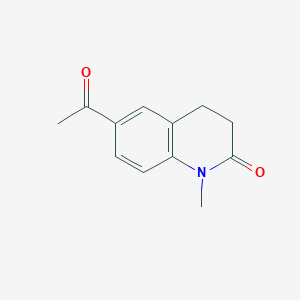

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene and Benchchem offer large-scale manufacturing and sourcing of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the acetyl and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives, including 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. These compounds were tested against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma), demonstrating notable antiproliferative effects . The incorporation of the tetrahydroquinoline moiety is considered a promising strategy in developing novel chemotherapeutic agents .

Opioid Receptor Binding

The compound has also been studied for its interactions with opioid receptors. Modifications to the tetrahydroquinoline core have shown to enhance binding affinity and efficacy at mu-opioid receptors (MOR) and delta-opioid receptors (DOR). This suggests potential applications in pain management therapies . The effects of N-substitutions on the tetrahydroquinoline core were particularly significant in increasing DOR efficacy while maintaining high affinity for MOR .

Synthetic Methodologies

Synthesis of Novel Derivatives

this compound serves as an intermediate in the synthesis of various novel compounds. For instance, it has been utilized in one-pot synthesis methods to create new N-alkyl substituted derivatives with enhanced biological activities . These synthetic routes often yield high product purity and efficiency, highlighting the compound's versatility in organic synthesis.

Biological Studies

Antiproliferative Studies

In vitro studies have demonstrated that compounds derived from this compound can significantly inhibit the proliferation of cancer cells. A detailed investigation into the structure-activity relationship (SAR) revealed that specific modifications to this compound could lead to enhanced cytotoxic effects against various cancer cell lines .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anticancer activity against HeLa and HT-29 cell lines; potential for drug development. |

| Opioid Receptor Binding | Enhanced binding affinity for mu and delta opioid receptors; implications for pain management therapies. |

| Synthetic Methodologies | Effective as an intermediate in synthesizing novel derivatives with improved biological activity. |

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives, this compound was included in a series of tests against several human cancer cell lines. The results indicated that certain modifications led to a marked increase in cytotoxicity compared to unmodified compounds .

Case Study 2: Opioid Receptor Interaction

Another research project focused on evaluating the binding affinities of various N-substituted analogues derived from this compound. The findings demonstrated that these analogues maintained high binding affinities at MOR while displaying varying degrees of efficacy at DOR . This dual-action profile suggests potential therapeutic applications in managing pain syndromes.

Mécanisme D'action

The mechanism of action of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Acetyl-1,1,2,4,4,7-hexamethyltetralin:

6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is structurally similar but lacks the acetyl group present in 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

Uniqueness

This compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties

Activité Biologique

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (commonly referred to as AMTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, AMTQ has been the subject of various studies exploring its potential therapeutic applications.

The biological activity of AMTQ is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that AMTQ may modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. Although the precise molecular targets remain under investigation, preliminary studies suggest its involvement in pathways relevant to cancer and microbial infections .

Antimicrobial Properties

AMTQ has demonstrated notable antimicrobial activity against various pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

Studies have indicated that AMTQ possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline framework can enhance its cytotoxicity against specific cancer types .

Case Studies

A notable case study involved the evaluation of AMTQ's efficacy in animal models. In one study, hamsters infected with Endamoeba criceti were treated with AMTQ derivatives, leading to significant reductions in infection rates. The effective dose (ED50) for some derivatives was found to be below 10 mg/kg/day over three consecutive days, demonstrating strong potential for treating intestinal amebiasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AMTQ, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences and similarities:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| AMTQ | AMTQ Structure | Antimicrobial, Anticancer | Acetyl and methyl substitutions enhance activity |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methyl Structure | Limited antimicrobial activity | Lacks acetyl group |

| 6-Acetyl-1-(halogenated)-tetrahydroquinoline | Halogenated Structure | Antimicrobial | Halogen substitutions increase potency |

Propriétés

IUPAC Name |

6-acetyl-1-methyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3,5,7H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZEZZKMXBBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.